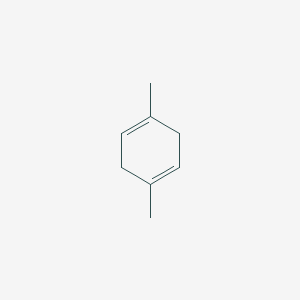
1,4-Dimethylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylcyclohexa-1,4-diene is an organic compound characterized by a six-membered ring with two methyl groups attached at the 1 and 4 positions. This compound is a derivative of cyclohexa-1,4-diene, where the presence of methyl groups influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexadiene derivative. The reaction typically requires a catalyst and specific temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diene into cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-1,4-diene: The parent compound without methyl groups.
1,2-Dimethylcyclohexa-1,4-diene: A similar compound with methyl groups at different positions.
1,5-Dimethylcyclohexa-1,4-diene: Another derivative with methyl groups at the 1 and 5 positions
Uniqueness: 1,4-Dimethylcyclohexa-1,4-diene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
4074-22-0 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
1,4-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3 |
InChI-Schlüssel |
SUXVTICOXXNSKI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1)C |
Kanonische SMILES |
CC1=CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















